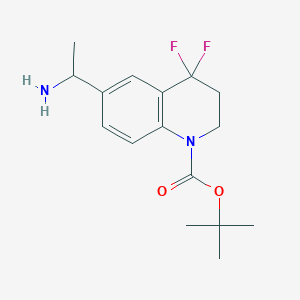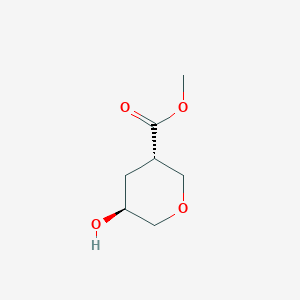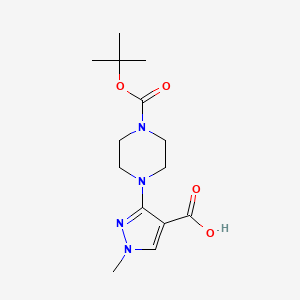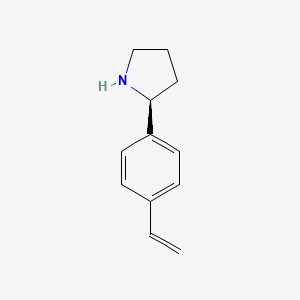
(S)-2-(4-Vinylphenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(4-Vinylphenyl)pyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a vinylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-Vinylphenyl)pyrrolidine typically involves the reaction of a suitable pyrrolidine derivative with a vinylphenyl precursor. One common method is the asymmetric hydrogenation of 2-(4-vinylphenyl)pyrrole using a chiral catalyst. The reaction conditions often include the use of a solvent such as ethanol or methanol and a hydrogen source like hydrogen gas under pressure .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of the vinylphenyl group into the pyrrolidine ring, resulting in a more sustainable and scalable production method .
Chemical Reactions Analysis
Types of Reactions
(S)-2-(4-Vinylphenyl)pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The vinyl group can be reduced to form ethyl-substituted pyrrolidines.
Substitution: The vinyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., Grignard reagents) under appropriate conditions.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Ethyl-substituted pyrrolidines.
Substitution: Halogenated or alkylated pyrrolidines.
Scientific Research Applications
(S)-2-(4-Vinylphenyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-2-(4-Vinylphenyl)pyrrolidine involves its interaction with specific molecular targets. The vinyl group can participate in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
®-2-(4-Vinylphenyl)pyrrolidine: The enantiomer of (S)-2-(4-Vinylphenyl)pyrrolidine, with similar chemical properties but different biological activities.
2-(4-Vinylphenyl)pyrrole: Lacks the chiral center and has different reactivity and applications.
4-Vinylphenylpyrrolidine: A positional isomer with the vinyl group attached to a different carbon on the pyrrolidine ring.
Uniqueness
This compound is unique due to its chiral nature, which allows for enantioselective interactions in biological systems. This property makes it valuable in the development of chiral drugs and catalysts .
Properties
Molecular Formula |
C12H15N |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
(2S)-2-(4-ethenylphenyl)pyrrolidine |
InChI |
InChI=1S/C12H15N/c1-2-10-5-7-11(8-6-10)12-4-3-9-13-12/h2,5-8,12-13H,1,3-4,9H2/t12-/m0/s1 |
InChI Key |
XVMOYBKEVXXGLA-LBPRGKRZSA-N |
Isomeric SMILES |
C=CC1=CC=C(C=C1)[C@@H]2CCCN2 |
Canonical SMILES |
C=CC1=CC=C(C=C1)C2CCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Methylsulfonyl)imidazo[2,1-f][1,2,4]triazine](/img/structure/B12979773.png)
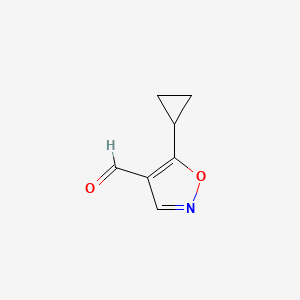
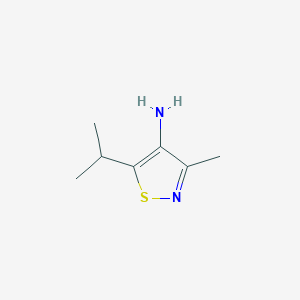



![tert-Butyl 7,7-difluoro-3-iodo-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate](/img/structure/B12979794.png)
![7-Hydroxy-1H-benzo[d][1,2,3]triazole-6-carboxylic acid](/img/structure/B12979801.png)
